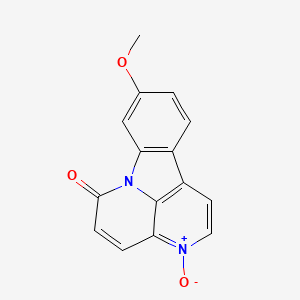

![molecular formula C36H20N2O4 B3027819 3,3'-联[1,4]苯并恶嗪并[2,3,4-kl]吩恶嗪 CAS No. 1395881-58-9](/img/structure/B3027819.png)

3,3'-联[1,4]苯并恶嗪并[2,3,4-kl]吩恶嗪

描述

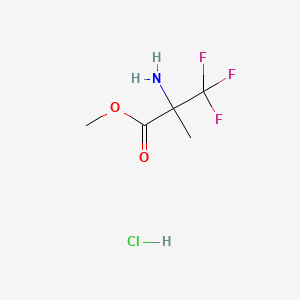

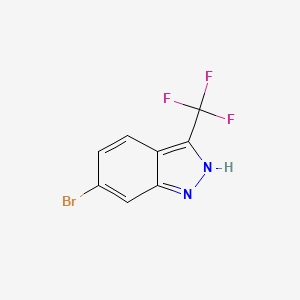

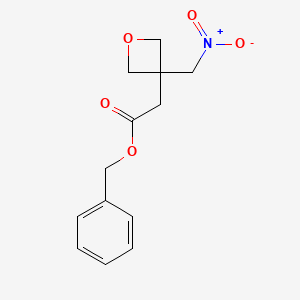

3,3’-Bi[1,4]benzoxazino[2,3,4-kl]phenoxazine is a chemical compound with the molecular formula C36H20N2O4 . It appears as a light yellow-red to yellow to green powder or crystal .

Molecular Structure Analysis

The molecular structure of 3,3’-Bi[1,4]benzoxazino[2,3,4-kl]phenoxazine consists of 36 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms . The exact structure can be represented by the InChI key QKKFYYGKAXHDOK-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

3,3’-Bi[1,4]benzoxazino[2,3,4-kl]phenoxazine is a solid at 20°C . It has a molecular weight of 544.57 g/mol . The compound has a melting point of 340°C . It should be noted that this compound is light-sensitive .科学研究应用

Organic Light-Emitting Diodes (OLEDs) Materials

3,3’-Bi[1,4]benzoxazino[2,3,4-kl]phenoxazine (often abbreviated as HN-D2) has been investigated for its potential use in OLEDs. OLEDs are thin-film devices that emit light when an electric current passes through organic layers. HN-D2 exhibits promising properties as a hole transport material (HTM) in OLEDs. Its pseudoplanar structure allows efficient charge transport, making it suitable for enhancing device performance .

Organic Solar Cells

HN-D2’s molecular stacking along the perpendicular direction in amorphous films suggests its utility in organic solar cells. These cells rely on organic materials to convert sunlight into electricity. The compound’s high carrier mobility could enhance charge transport within the device, leading to improved efficiency .

Photoluminescent Materials

Researchers have explored HN-D2 as a photoluminescent material. Its absorption and emission properties make it interesting for applications in sensors, imaging, and optoelectronic devices. By tuning its structure, scientists aim to optimize its luminescent properties .

Electrochromic Devices

Electrochromic materials change color in response to an applied voltage. HN-D2’s unique heterocyclic structure could be harnessed for electrochromic applications, such as smart windows, displays, and privacy glass .

Biological Imaging and Sensing

Due to its fluorescence properties, HN-D2 has potential in biological imaging and sensing. Researchers have explored its use as a fluorescent probe for detecting specific biomolecules or cellular processes. Its low toxicity and high sensitivity make it appealing for bioimaging applications .

Materials Science and Surface Modification

HN-D2’s rigid core and functional groups make it interesting for surface modification. It could serve as a building block for designing novel materials with tailored properties, such as improved mechanical strength or enhanced chemical reactivity .

作用机制

Target of Action

It is known to be used in the field ofOrganic Light-Emitting Diode (OLED) Materials , suggesting its role in interacting with light-sensitive components of these devices.

Mode of Action

It’s known that this compound is used as aHole Transport Material (HTM) in OLEDs . HTMs are crucial for the efficient operation of OLEDs as they facilitate the movement of positive charges (holes) from the anode to the emissive layer of the device.

Biochemical Pathways

As a component of OLEDs, 3,3’-Bi[1,4]benzoxazino[2,3,4-kl]phenoxazine doesn’t directly participate in biochemical pathways. Instead, it plays a role in the electrochemical processes within the OLED, contributing to the device’s light-emitting properties .

Pharmacokinetics

Pharmacokinetic properties such as Absorption, Distribution, Metabolism, and Excretion (ADME) are typically associated with drugs and biological compounds. As 3,3’-Bi[1,4]benzoxazino[2,3,4-kl]phenoxazine is primarily used in OLEDs

Result of Action

The result of the action of 3,3’-Bi[1,4]benzoxazino[2,3,4-kl]phenoxazine in OLEDs is the efficient transport of holes to the emissive layer, which can contribute to the overall performance of the device, including its brightness and energy efficiency .

Action Environment

The action of 3,3’-Bi[1,4]benzoxazino[2,3,4-kl]phenoxazine, like other OLED materials, can be influenced by various environmental factors. For instance, exposure to light and heat should be avoided as it is light-sensitive . Moreover, the performance of OLEDs can be affected by the presence of moisture and oxygen, necessitating the use of encapsulation technologies to protect the device.

属性

IUPAC Name |

5-(8,14-dioxa-1-azapentacyclo[11.7.1.02,7.09,21.015,20]henicosa-2(7),3,5,9,11,13(21),15,17,19-nonaen-5-yl)-8,14-dioxa-1-azapentacyclo[11.7.1.02,7.09,21.015,20]henicosa-2(7),3,5,9,11,13(21),15,17,19-nonaene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H20N2O4/c1-3-9-27-23(7-1)37-25-17-15-21(19-33(25)41-31-13-5-11-29(39-27)35(31)37)22-16-18-26-34(20-22)42-32-14-6-12-30-36(32)38(26)24-8-2-4-10-28(24)40-30/h1-20H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKKFYYGKAXHDOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N3C4=C(C=C(C=C4)C5=CC6=C(C=C5)N7C8=CC=CC=C8OC9=C7C(=CC=C9)O6)OC1=CC=CC(=C13)O2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

544.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3'-Bi[1,4]benzoxazino[2,3,4-kl]phenoxazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

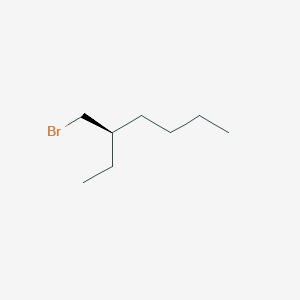

![4,4-Difluoro-1-[(4-fluorophenyl)methyl]cyclohexan-1-amine hydrochloride](/img/structure/B3027758.png)